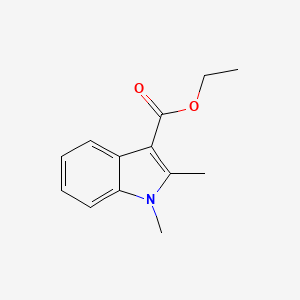

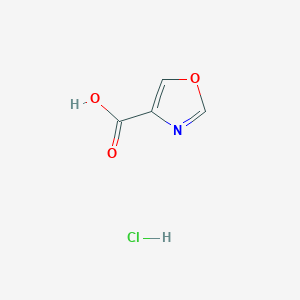

![molecular formula C21H15ClFN3S B2918345 2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 688355-70-6](/img/structure/B2918345.png)

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This compound can be synthesized through a nucleophilic substitution reaction. Starting with 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline (X) , it reacts with various aryl amines to yield the desired compound. The synthetic route involves the introduction of the chlorophenyl and fluorophenyl substituents .

Aplicaciones Científicas De Investigación

AMPA Receptor Antagonists

Research has explored quinazolin-4-ones, with structural similarities to 2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine, as potent AMPA receptor antagonists. This is significant in understanding the modulation of glutamate receptors, which are crucial in neurological processes. The structure-activity relationship (SAR) studies have led to the identification of compounds with potent inhibitory effects on AMPA receptors, which could have implications in treating neurological disorders (Chenard et al., 2001).

Anti-inflammatory Activity

Fluorine-substituted quinazolin-4-amine derivatives have been synthesized and analyzed for their anti-inflammatory properties. The structural modifications, particularly with fluorine substitutions, have shown potential in improving solubility and enhancing the anti-inflammatory activity of these compounds. This research could pave the way for developing new anti-inflammatory agents (Sun et al., 2019).

Antibacterial Evaluation

A study on the synthesis and antibacterial evaluation of a new quinazolin-4-one derivative highlighted its potential against bacterial strains. The research focused on the S-arylation method to synthesize the derivative, which was then tested for its effectiveness against various bacterial strains. This could contribute to the discovery of new antibacterial agents (Geesi, 2020).

Atropisomeric Phosphine Ligands

The synthesis of quinazolinone atropisomeric phosphine ligands has been explored, revealing their potential in catalytic applications. This research delves into the stereochemical aspects of these ligands, which could have significant implications in asymmetric synthesis and catalysis (Dai et al., 1998).

Fluorescent Detection of Amine Vapors

Quinazolin-4-ones with aggregation-induced emission (AIE) properties have been developed as fluorescent sensors for the detection of amine vapors. The innovative use of quinazolin-4-ones in sensor technology demonstrates their versatility and potential in environmental monitoring and food safety applications (Gao et al., 2016).

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3S/c22-18-7-3-1-5-14(18)13-27-21-25-19-8-4-2-6-17(19)20(26-21)24-16-11-9-15(23)10-12-16/h1-12H,13H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDONNKVICKUSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

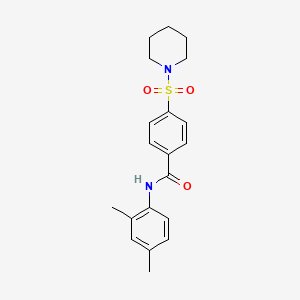

![Methyl 4-([(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl)benzoate](/img/structure/B2918263.png)

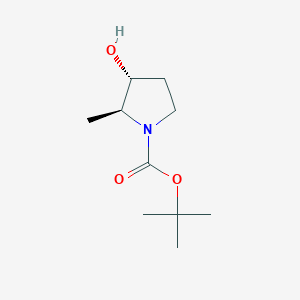

![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)

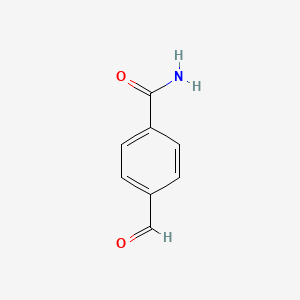

![4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2918272.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)

![2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride](/img/structure/B2918283.png)